![molecular formula C12H17Cl2N B2852778 3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride CAS No. 1909312-80-6](/img/structure/B2852778.png)
3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride
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Overview
Description
“3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909312-80-6 . It has a molecular weight of 246.18 and its molecular formula is C12H17Cl2N . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride” is 1S/C12H16ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride: serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of complex molecules that can exhibit a range of biological activities. For instance, it has been utilized in the synthesis of ketamine, an anesthetic and analgesic drug . The compound’s ability to undergo reactions like imination and rearrangement makes it valuable in medicinal chemistry research.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .
properties
IUPAC Name |
3-(3-chlorophenyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUIKLQKDWTVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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